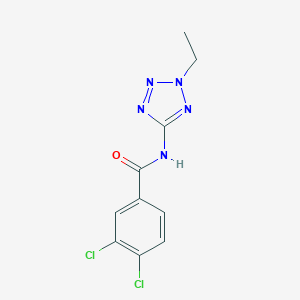

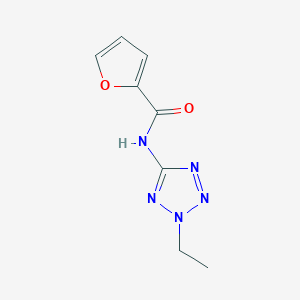

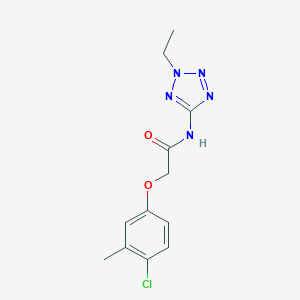

![molecular formula C21H22ClN3O2 B244609 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as BCF-157, is a synthetic peptide that has recently gained attention for its potential therapeutic properties. BCF-157 has been shown to have anti-inflammatory, wound healing, and angiogenic effects, making it a promising candidate for a variety of medical applications. In

Mechanism of Action

More research is needed to fully understand the mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide and how it interacts with various receptors in the body.

- Tissue Regeneration: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has shown promise in promoting tissue regeneration in various organs, and further research is needed to explore its potential applications in regenerative medicine.

- Drug Delivery: Researchers are exploring ways to improve the delivery of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide to specific tissues and organs, including the use of nanoparticles and other drug delivery systems.

Conclusion

In conclusion, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic peptide with promising therapeutic properties, including wound healing, tissue repair, and anti-inflammatory effects. While more research is needed to fully understand its mechanism of action and potential applications, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has the potential to be a valuable tool in regenerative medicine and other medical fields.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its relatively low toxicity and lack of side effects. However, one limitation is that N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is not yet widely available and can be expensive to synthesize.

Future Directions

There are numerous future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, including:

- Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide in humans.

-

Synthesis Methods

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is synthesized through the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. Some of the most promising applications of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide include wound healing, tissue repair, and anti-inflammatory effects.

Wound Healing: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to accelerate wound healing in animal models by promoting angiogenesis and collagen synthesis. In a study on rats with Achilles tendon injuries, treatment with N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide resulted in faster healing and improved mechanical strength of the tendon.

Tissue Repair: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have regenerative effects on various tissues, including the liver, stomach, and intestines. In a study on rats with liver injuries, treatment with N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide resulted in improved liver function and reduced inflammation.

Anti-inflammatory Effects: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. In a study on rats with colitis, treatment with N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide resulted in reduced inflammation and improved overall health.

properties

Molecular Formula |

C21H22ClN3O2 |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H22ClN3O2/c1-2-24-9-11-25(12-10-24)18-8-7-16(14-17(18)22)23-21(26)20-13-15-5-3-4-6-19(15)27-20/h3-8,13-14H,2,9-12H2,1H3,(H,23,26) |

InChI Key |

SJVGLNAERSTHRX-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)

![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)

![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)

![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)